1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Description
1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic organic compound featuring a coumarin-derived chromenone core conjugated to a piperidine-4-carboxamide moiety. The chromenone ring is substituted with methoxy groups at positions 5 and 7, a methyl group at position 4, and a ketone at position 2. The acetyl linker connects this chromenone system to the piperidine ring, which is further functionalized with a carboxamide group at position 3.
Properties
IUPAC Name |
1-[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11-14(10-17(23)22-6-4-12(5-7-22)19(21)24)20(25)28-16-9-13(26-2)8-15(27-3)18(11)16/h8-9,12H,4-7,10H2,1-3H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJQJFIHGGOCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride.
Introduction of the Piperidine Moiety: The piperidine-4-carboxamide group is introduced through an acylation reaction using piperidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures .
Chemical Reactions Analysis
Types of Reactions
1-[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Compound A : 1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide
- Key Differences: Substituents on Chromenone:
- Position 5: Methoxy (vs. 5,7-dimethoxy in the target compound).
- Positions 4 and 7: Methyl groups (vs. 4-methyl in the target compound).
- Impact on Properties :
- Reduced methoxy substitution at position 7 may decrease polarity and solubility compared to the target compound.
- Structural Similarities :
- Shared piperidine-4-carboxamide and acetyl linker motifs.
- Identical 2-oxo-chromen-3-yl core.
Table 1: Substituent Comparison of Chromenone Derivatives
| Position | Target Compound | Compound A (ECHEMI) |
|---|---|---|
| 4 | Methyl | Methyl |
| 5 | Methoxy | Methoxy |
| 7 | Methoxy | Methyl |
| Core | 2-oxo-2H-chromen-3-yl | 2-oxo-2H-chromen-3-yl |
Piperidine-4-Carboxamide Derivatives with Reported Bioactivity
Compound B : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Key Differences :
- Piperidine Modifications :
- Naphthalen-1-yl and fluorobenzyl groups replace the chromenone-acetyl system. Reported Activity:
- Structural Implications:
- Bulky aromatic substituents (naphthalene) may enhance lipophilicity and membrane permeability compared to the chromenone-based target compound.
Compound C : (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Key Differences :
- Heterocyclic Addition :
- Comparison to Target Compound:
- The absence of a chromenone system reduces π-π stacking opportunities but increases structural flexibility.
Table 2: Pharmacophore Comparison of Piperidine Derivatives
Research Findings and Implications
- Structural Determinants: Methoxy groups on chromenone (target compound) may confer enhanced solubility over methyl-dominated analogs (e.g., Compound A) .
- Knowledge Gaps: No direct pharmacological data are available for the target compound. Its chromenone core, however, is structurally analogous to kinase inhibitors (e.g., warfarin derivatives), suggesting plausible therapeutic avenues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
